molecular formula C22H29NO3 B033140 Daphnilongeranin C CAS No. 750649-07-1

Daphnilongeranin C

Cat. No. B033140
M. Wt: 355.5 g/mol
InChI Key: JOODVMXQKVRURX-ROEHNZSPSA-N
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Description

Synthesis Analysis

The synthesis of Daphnilongeranin B, a closely related compound, involved an efficient approach to construct its 6,6,5,7-tetracyclic core. This process utilized a gold(I)-catalyzed Conia-ene reaction for the 6,6-bicyclic system and diastereoselective Michael addition reactions for the 5- and 7-membered rings (Xiaochun Xiong et al., 2014). Another study describes the first asymmetric total synthesis of Daphnilongeranin B, featuring an intermolecular [3+2] cycloaddition and a late-stage aldol cyclization (Xiaoming Chen et al., 2018).

Molecular Structure Analysis

Daphnilongeranin C, as part of the Daphniphyllum alkaloids, likely features a complex molecular structure typical of this class. The Daphniphyllum alkaloids are known for their cagelike backbones and hexacyclic structures, often with several stereocenters, indicating a high degree of stereochemical complexity (Xiaoming Chen et al., 2018).

Chemical Reactions and Properties

Research on Daphniphyllum alkaloids highlights the intricate reactions involved in their synthesis, such as the Pauson-Khand reaction, which is key for constructing their complex frameworks. These reactions often involve multiple steps, including cyclizations and rearrangements, to achieve the desired structural complexity (Cedric L. Hugelshofer et al., 2019).

Physical Properties Analysis

While specific details on the physical properties of Daphnilongeranin C are not available, related Daphniphyllum alkaloids exhibit characteristics such as crystallinity and optical activity due to their complex chiral structures. The physical properties are often studied through techniques like X-ray crystallography to determine their precise molecular configurations.

Chemical Properties Analysis

The chemical properties of Daphniphyllum alkaloids, including Daphnilongeranin C, are influenced by their unique structures. These compounds typically show a range of biological activities, which can be attributed to their interaction with biological molecules. The specific chemical behaviors, such as reactivity and stability, are determined by the functional groups present and the overall molecular framework.

References

Scientific Research Applications

Daphniphyllum alkaloids are derived from the genus Daphniphyllum and have attracted wide attention due to their unique synthetic pathways, complex structures, and diversified carbon skeletons . They have significant structural complexity and biological activities .

The synthesis of the [7-5-5] tricyclic core of the Daphniphyllum alkaloids was constructed, featuring a Claisen-Ireland rearrangement to install the two contiguous stereogenic centers, E1cB elimination to form the tetrasubstituted C–C double bond, and a 2,3-Wittig rearrangement to construct the quaternary carbon .

  • Synthesis of Daphnilongeranin B Core Structure : An efficient approach toward the synthesis of the 6,6,5,7-tetracyclic core of the daphnilongeranin B, a Daphniphyllum alkaloid, has been reported. The bridged 6,6-bicyclic system was constructed using a gold (I) catalysed Conia-ene reaction, while the 5- and 7-membered rings were assembled by two diastereoselective Michael addition reactions .

  • Total Synthesis of Daphnilongeranin B and Daphenylline : A team from Peking University Shenzhen Graduate School and Lanzhou University reported the first total synthesis of daphnilongeranin B and a biomimetic synthesis of daphenylline . The complex multi-ring structure of these molecules presents a significant challenge for chemical synthesis .

  • Synthesis of Daphnilongeranin B Core Structure : An efficient approach toward the synthesis of the 6,6,5,7-tetracyclic core of the daphnilongeranin B, a Daphniphyllum alkaloid, has been reported. The bridged 6,6-bicyclic system was constructed using a gold (I) catalysed Conia-ene reaction, while the 5- and 7-membered rings were assembled by two diastereoselective Michael addition reactions .

  • Total Synthesis of Daphnilongeranin B and Daphenylline : A team from Peking University Shenzhen Graduate School and Lanzhou University reported the first total synthesis of daphnilongeranin B and a biomimetic synthesis of daphenylline . The complex multi-ring structure of these molecules presents a significant challenge for chemical synthesis .

  • Chemical Properties and Biological Activity : Daphniphyllum alkaloids, including “Daphnilongeranin C”, have attracted wide attention due to their unique synthetic pathways, complex structures, and diversified carbon skeletons . These compounds were found to contain a large number of novel skeletons . In these natural products, some molecules have multiple biological activities, including anti-cancer, anti-oxidation, promoting nerve growth factor, promoting vasodilation, and anti-HIV .

Safety And Hazards

When handling Daphnilongeranin C, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)/t11-,13-,14-,15-,16-,17-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOODVMXQKVRURX-ROEHNZSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daphnilongeranin C

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